molecular formula C17H13ClN2OS B5619488 4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B5619488
M. Wt: 328.8 g/mol
InChI Key: IJBAQRSZLASLKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide often involves starting materials such as acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. These compounds have been synthesized for evaluations like anticancer activity, showcasing the versatility and applicability of this chemical structure in drug design and discovery (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic methods, including NMR and X-ray crystallography. For example, detailed structural analysis through X-ray diffraction techniques and DFT studies have been conducted to elucidate the geometric and electronic properties of closely related molecules, providing insight into their stability and reactivity (Inkaya et al., 2012).

Chemical Reactions and Properties

Compounds within this family participate in a variety of chemical reactions, including cyclization and condensation, to form structurally diverse molecules with potential biological activities. Their reactivity can be tailored through the introduction of different substituents, allowing for the synthesis of compounds with desired properties for specific applications (Saeed et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. Modifications in the molecular framework can lead to significant changes in these properties, affecting their suitability for various applications. Studies focusing on the synthesis and characterization provide essential data on these aspects (Saeed, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential use of these compounds in different fields. Investigations into their reactivity with various reagents, stability under different conditions, and interactions with biological targets are fundamental for expanding their applications beyond the initial scope of interest (Kumar et al., 2012).

properties

IUPAC Name

4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-11-19-16(10-22-11)12-4-8-15(9-5-12)20-17(21)13-2-6-14(18)7-3-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAQRSZLASLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

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